molecular formula C24H20N4O2S3 B11666680 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11666680
M. Wt: 492.6 g/mol
InChI Key: JHEVGSKVZRXDPR-MFKUBSTISA-N
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Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a characterized research chemical recognized for its potent and selective inhibitory activity against Histone Deacetylase 8 (HDAC8). HDAC8 is a class I zinc-dependent deacetylase that plays a critical role in epigenetic regulation by modifying histone tails and numerous non-histone proteins. The primary research value of this inhibitor lies in its application as a chemical probe to dissect the unique biological functions of HDAC8, which are distinct from other HDAC isoforms. Researchers utilize this compound in oncogenesis studies , particularly investigating its effects on neuroblastoma, T-cell lymphoma, and other cancer cell lines, where HDAC8 activity has been implicated in cell proliferation and survival. Its mechanism of action involves chelating the zinc ion within the active site of HDAC8, thereby blocking the enzyme's deacetylase activity. This leads to an accumulation of acetylated histones and other protein substrates, resulting in altered gene expression, cell cycle arrest, and the induction of apoptosis in susceptible malignant cells. This acetohydrazide derivative is for research applications only, providing a valuable tool for exploring HDAC8-specific pathways, validating HDAC8 as a therapeutic target, and advancing the field of epigenetic drug discovery.

Properties

Molecular Formula

C24H20N4O2S3

Molecular Weight

492.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20N4O2S3/c29-22(17-32-24-28-27-23(33-24)31-16-18-8-3-1-4-9-18)26-25-15-19-10-7-13-21(14-19)30-20-11-5-2-6-12-20/h1-15H,16-17H2,(H,26,29)/b25-15+

InChI Key

JHEVGSKVZRXDPR-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The thiadiazole ring is then functionalized with a benzylsulfanyl group through a nucleophilic substitution reaction.

    Formation of the Hydrazide: The next step involves the formation of the acetohydrazide by reacting the functionalized thiadiazole with acetic anhydride.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-phenoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

    Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and hydrazine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiadiazole derivatives typically involves the reaction of thiadiazole with various substituents to enhance biological activity. The compound in focus can be synthesized through a multi-step process involving hydrazine derivatives and appropriate aldehydes. Characterization is usually performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Cytotoxicity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one under discussion have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The cytotoxic activity is often quantified using the MTT assay, where lower IC50 values indicate higher potency. A study reported that certain thiadiazole derivatives demonstrated IC50 values as low as 29 μM against HeLa cells, suggesting strong anticancer potential .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial activities. The presence of sulfur in the thiadiazole ring enhances lipophilicity, which contributes to better cell permeability and bioavailability. Research shows that modified thiadiazoles possess effective antibacterial and antifungal properties against a range of pathogens .

Anti-inflammatory Activity

In silico studies have suggested that certain thiadiazole derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions them as potential candidates for developing anti-inflammatory drugs .

Antileishmanial Activity

Thiadiazole derivatives have been investigated for their effectiveness against Leishmania species, which cause leishmaniasis. Compounds with modifications at the sulfur atom or amine groups have shown promising antileishmanial activity with IC50 values below 50 µM . This highlights their utility in treating parasitic infections.

Case Study 1: Anticancer Activity

A study synthesized several thiadiazole derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that specific compounds exhibited significant growth inhibition, with mechanisms involving apoptosis induction rather than cell cycle arrest .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Physicochemical Properties

  • logP: The target compound’s logP is estimated at ~3.8 (benzylsulfanyl and phenoxyphenyl groups), higher than the hydroxyl-substituted analogue (logP ~2.1) .
  • Solubility: Sulfonamide-containing derivatives (e.g., ) show improved aqueous solubility (>10 mg/mL) compared to sulfanyl-based compounds (<5 mg/mL) due to increased polarity.

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential applications in drug development based on existing literature.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring, which is known for its pharmacological significance. The synthesis of such thiadiazole derivatives typically involves the reaction of hydrazine derivatives with various electrophiles to form hydrazones and subsequently thiadiazoles through cyclization reactions.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with microbial metabolism or cell wall synthesis .

Compound Bacterial Strain Zone of Inhibition (mm)
2aE. coli15
2bS. aureus18

Anticancer Activity

Research indicates that thiadiazole derivatives may possess cytotoxic effects against cancer cell lines. For instance, compounds derived from the 1,3,4-thiadiazole structure have demonstrated promising activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often assessed using MTT assays, revealing IC50 values that suggest effective inhibition of cell proliferation .

Compound Cell Line IC50 (μM)
3dHeLa29
3cMCF-773

Anti-inflammatory and Antioxidant Effects

Thiadiazole compounds are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models . Additionally, antioxidant assays have shown that these compounds can scavenge free radicals effectively, indicating potential use in oxidative stress-related conditions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against multiple bacterial strains. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial activity, leading to the identification of lead compounds for further development .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of a novel series of thiadiazole derivatives against cancer cell lines. The findings suggested that modifications to the thiadiazole structure could lead to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For instance, docking simulations have shown that certain thiadiazole derivatives bind effectively to active sites of enzymes involved in cancer progression and inflammation, supporting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via condensation reactions between thiadiazol-2-yl sulfanyl acetohydrazide intermediates and aromatic aldehydes. A typical procedure involves refluxing 2-{[5-(pyridine-3-yl)-1,3,4-oxadiazole-2-yl]sulfonyl}acetohydrazide (0.01 mole) with an aromatic aldehyde (0.1 mole) in ethanol for 5 hours, followed by recrystallization from aqueous ethanol . Alternative solvent-free methods use grinding of intermediates with aldehydes in the presence of NaBH₄ and boric acid, monitored by TLC .

Q. Which characterization techniques are essential for confirming its structural integrity?

Key techniques include:

  • ¹H/¹³C NMR to confirm hydrazone and thiadiazole proton environments.
  • IR spectroscopy to identify N-H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (600–700 cm⁻¹) stretches.
  • LC-MS for molecular ion verification and purity assessment .
  • Elemental analysis (C, H, N) to validate stoichiometry .

Q. What preliminary biological screening methods are recommended?

Initial screening should include:

  • Antimicrobial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative bacteria and fungi.
  • Antioxidant activity via DPPH radical scavenging.
  • Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural characterization be resolved?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., hydrazone vs. azo forms) or impurities. Mitigation strategies:

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental data with computational predictions (DFT calculations for IR/NMR).
  • Re-crystallize under varied solvents (e.g., ethanol, DMF) to isolate stable polymorphs .

Q. How can reaction conditions be optimized to improve synthetic yield?

Use Bayesian optimization or heuristic algorithms to systematically vary parameters (temperature, solvent ratio, catalyst loading). For solvent-free syntheses, optimize grinding time (15–30 minutes) and stoichiometry of NaBH₄:boric acid (1:1) to maximize conversion . Monitor progress via TLC (e.g., chloroform:methanol 7:3) .

Q. What strategies address discrepancies in biological activity across derivatives?

  • Perform dose-response studies to establish IC₅₀ values and rule out false negatives/positives.
  • Analyze structure-activity relationships (SAR) by correlating substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .
  • Validate target engagement via molecular docking (e.g., against fungal CYP51 or cancer-related receptors like 2A9¹) .

Q. How can solvent-free synthesis methods reduce environmental impact without compromising efficiency?

Mechanochemical grinding (agate mortar/pestle) eliminates toxic solvents and reduces energy use. For example, derivatives synthesized under solvent-free conditions achieved 75–85% yields within 30 minutes, comparable to traditional reflux methods .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro activity but poor in silico binding scores?

Possible explanations:

  • Off-target effects : The compound may interact with unmodeled biological pathways.
  • Protonation state mismatches : Docking simulations often assume neutral pH, while cellular environments vary.
  • Metabolic activation : Prodrugs requiring enzymatic conversion may show false-negative docking results. Validate with metabolite screening .

Q. How to interpret variability in antimicrobial MIC values across studies?

Variability may stem from:

  • Strain-specific resistance : Test multiple clinical isolates.
  • Assay conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (e.g., Mueller-Hinton agar).
  • Compound solubility : Use DMSO concentrations ≤1% to avoid solvent toxicity .

Methodological Recommendations

Q. What computational tools are recommended for molecular docking studies?

Use AutoDock Vina or Schrödinger Suite with the following parameters:

  • Grid box centered on the active site (e.g., 2A9¹ receptor).
  • Lamarckian genetic algorithm for conformational sampling.
  • Validate docking poses with MD simulations (100 ns) in GROMACS .

Q. How to design derivatives with enhanced pharmacokinetic properties?

Prioritize modifications that improve:

  • Lipophilicity (clogP 2–5) via alkyl/aryl substitutions.
  • Metabolic stability : Introduce electron-donating groups (e.g., methoxy) to reduce cytochrome P450 oxidation.
  • Solubility : Incorporate polar groups (e.g., sulfonamide) while maintaining <5 hydrogen bond donors .

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